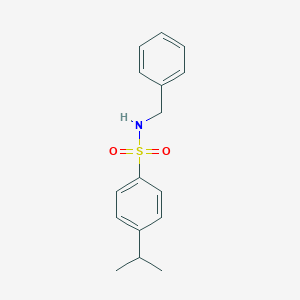

N-benzyl-4-propan-2-ylbenzenesulfonamide

Description

Properties

CAS No. |

321704-22-7 |

|---|---|

Molecular Formula |

C16H19NO2S |

Molecular Weight |

289.4g/mol |

IUPAC Name |

N-benzyl-4-propan-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C16H19NO2S/c1-13(2)15-8-10-16(11-9-15)20(18,19)17-12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3 |

InChI Key |

LTYMQLFIFOYAEB-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

The following sections compare N-benzyl-4-propan-2-ylbenzenesulfonamide with analogous sulfonamides, focusing on structural features, synthesis, and physicochemical properties.

Structural Modifications and Substituent Effects

Aromatic Ring Substituents

- Electron-Donating vs. Electron-Withdrawing Groups: N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () features a 4-methyl group, which is electron-donating. N-[([1,1'-biphenyl]-4-yl)methyl]-N-[4-(hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide () includes a hexafluoro-hydroxypropan-2-yl group, a strong electron-withdrawing substituent. Such groups can significantly alter acidity and lipophilicity, impacting binding interactions in biological systems .

N-Substituent Diversity

- Benzyl vs. Allyl/Propargyl Groups :

- N-Allyl-4-methylbenzenesulfonamide () contains an allyl group, which introduces unsaturation and reactivity toward electrophilic addition. In contrast, the benzyl group in the target compound may enhance aromatic stacking interactions .

- N-(2,2-dimethoxyethyl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide () incorporates a propargyl group, enabling click chemistry applications, whereas the benzyl group offers steric bulk and stability .

Physicochemical Properties

Melting Points and Solubility

- 2-Bromo-N-[(4-methylphenyl)sulfonyl]-N-2-propenyl-propanamide () has a low melting point (40–41°C), suggesting weaker intermolecular forces compared to N-(2-(1,3-bis(4-methoxyphenyl)-2-oxoimidazolidin-4-yl)propan-2-yl)-4-methylbenzenesulfonamide (), which melts at 170–173°C due to hydrogen bonding from the oxoimidazolidinone ring .

- Fluorinated derivatives () are expected to exhibit enhanced lipid solubility, whereas methoxy-substituted compounds () may balance polarity and membrane permeability .

Spectroscopic Characteristics

- Sulfonamide S=O stretches in IR spectra (–8) typically appear at 1340–1150 cm⁻¹. Variations in peak positions correlate with substituent electronic effects (e.g., electron-withdrawing groups shift peaks to higher wavenumbers) .

- NMR chemical shifts for aromatic protons in N-(4-hydroxy-3-((4-methoxyphenyl)amino)-2-methylbutan-2-yl)-4-methylbenzenesulfonamide () reflect deshielding by the methoxy group (δ 6.7–7.3 ppm) .

Data Table: Key Comparisons

Preparation Methods

Sulfonation of Cumene

Cumene (isopropylbenzene) undergoes electrophilic aromatic sulfonation using concentrated sulfuric acid at 100–120°C for 6–8 hours. The reaction preferentially yields 4-isopropylbenzenesulfonic acid due to the electron-donating isopropyl group directing sulfonation to the para position.

Reaction Conditions :

-

Sulfonation : Cumene (1 equiv) + H₂SO₄ (1.2 equiv), 110°C, 7 hours.

-

Workup : Dilution with ice water, neutralization with NaOH, and recrystallization.

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

-

4-Isopropylbenzenesulfonic acid (1 equiv) is suspended in PCl₅ (2.5 equiv) at 0°C.

-

The mixture is refluxed at 80°C for 2 hours.

-

Excess PCl₅ is quenched with ice, and the product is extracted into dichloromethane.

-

The organic layer is dried (Na₂SO₄) and concentrated to yield 4-isopropylbenzenesulfonyl chloride (78–85% yield).

Preparation of N-Benzylpropan-2-amine

Reductive Amination

N-Benzylpropan-2-amine is synthesized via reductive amination of benzylamine and acetone using sodium cyanoborohydride (NaBH₃CN) under acidic conditions.

Reaction Scheme :

Optimized Conditions :

-

Benzylamine (1 equiv), acetone (1.2 equiv), NaBH₃CN (1.5 equiv), glacial acetic acid (2 equiv), methanol solvent, 24 hours at 25°C.

-

Yield: 68–72% after silica gel chromatography (hexane:ethyl acetate = 4:1).

Alternative Alkylation Route

Direct alkylation of benzylamine with 2-bromopropane is less efficient due to over-alkylation but can be mitigated using phase-transfer catalysis.

Procedure :

-

Benzylamine (1 equiv), 2-bromopropane (1.1 equiv), K₂CO₃ (2 equiv), tetrabutylammonium bromide (0.1 equiv), DMF, 80°C, 12 hours.

-

Yield: 45–50% (mixture of mono- and dialkylated products).

Coupling Reaction to Form this compound

Sulfonylation of N-Benzylpropan-2-amine

The key step involves reacting 4-isopropylbenzenesulfonyl chloride with N-benzylpropan-2-amine in the presence of a base to neutralize HCl.

-

Reagents :

-

4-Isopropylbenzenesulfonyl chloride (1 equiv)

-

N-Benzylpropan-2-amine (1.1 equiv)

-

Triethylamine (2 equiv) in anhydrous dichloromethane.

-

-

Procedure :

-

The amine and base are added to DCM at 0°C.

-

Sulfonyl chloride is added dropwise, and the mixture is stirred at 25°C for 12 hours.

-

Workup: Washing with 1M HCl, brine, drying (Na₂SO₄), and solvent evaporation.

-

-

Purification : Silica gel chromatography (hexane:ethyl acetate = 3:1).

-

Yield : 65–70% (white crystalline solid).

Solvent and Base Optimization

Comparative studies from analogous sulfonamide syntheses reveal the impact of reaction conditions:

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | DCM | 25°C | 12 | 70 |

| Pyridine | DCM | 25°C | 24 | 62 |

| DBU | THF | 50°C | 6 | 58 |

Alternative Methods and Optimization

One-Pot Sequential Alkylation

A two-step, one-pot method avoids isolating intermediates:

-

Sulfonylation : Benzylamine reacts with 4-isopropylbenzenesulfonyl chloride to form N-benzyl-4-isopropylbenzenesulfonamide.

-

Alkylation : The primary sulfonamide is alkylated with 2-bromopropane using K₂CO₃ in DMF.

Challenges :

-

Low nucleophilicity of sulfonamide nitrogen necessitates harsh conditions (e.g., 100°C, 24 hours).

-

Yield: <40% due to competing elimination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.